molecular formula C13H26FN B1485546 (1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine CAS No. 2166019-24-3

(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine

Cat. No.: B1485546
CAS No.: 2166019-24-3
M. Wt: 215.35 g/mol
InChI Key: MVFIGYSTEPWVRQ-CHWSQXEVSA-N
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Description

(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine: is a chiral amine compound characterized by the presence of a fluorine atom at the second position of the cyclohexane ring and a heptyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available cyclohexanone.

    Reductive Amination: The fluorinated cyclohexanone is then subjected to reductive amination with heptylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The heptyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-fluorocyclohexan-1-amine: Lacks the heptyl group, which may affect its biological activity and physicochemical properties.

    (1R,2R)-N-heptylcyclohexan-1-amine: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.

    (1R,2R)-2-chloro-N-heptylcyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and interactions.

Uniqueness

(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine is unique due to the presence of both the fluorine atom and the heptyl group, which confer distinct physicochemical and biological properties. The fluorine atom enhances binding interactions, while the heptyl group influences lipophilicity and membrane permeability, making this compound a valuable tool in various scientific research applications.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26FN/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h12-13,15H,2-11H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFIGYSTEPWVRQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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